molecular formula C12H11BrN2 B1294162 5-Bromo-4-(4-ethylphenyl)pyrimidine CAS No. 951884-40-5

5-Bromo-4-(4-ethylphenyl)pyrimidine

Cat. No. B1294162
CAS RN: 951884-40-5
M. Wt: 263.13 g/mol
InChI Key: TYXNSADRHQQYQW-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-ethylphenyl)pyrimidine, also known as 5-BEP, is an organic compound belonging to the pyrimidine family. It is composed of a pyrimidine ring with an ethyl group attached to the 5-position and a bromo group attached to the 4-position. 5-BEP has a variety of applications in scientific research and laboratory experiments, and has been studied in depth for its biochemical and physiological effects.

Safety and Hazards

The safety data sheet for 5-Bromo-4-(4-ethylphenyl)pyrimidine suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with copious amounts of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-(4-ethylphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in nucleophilic displacement reactions. It interacts with enzymes such as lithium diisopropylamide, which facilitates the formation of 4-lithio-5-bromopyrimidine . Additionally, it is involved in palladium-catalyzed aerobic and ligand-free Suzuki reactions, leading to the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These interactions highlight the compound’s versatility in biochemical synthesis and its potential as a building block for more complex molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect nucleophilic displacement reactions under microwave irradiation, which can lead to changes in cellular function . The compound’s ability to undergo direct metallation with lithium diisopropylamide suggests that it may play a role in modulating enzyme activity and cellular signaling pathways . These effects can have downstream impacts on gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It undergoes rapid nucleophilic displacement reactions with nucleophiles, facilitated by microwave irradiation . This process involves the formation of 4-lithio-5-bromopyrimidine, which can further react with other biomolecules. The compound’s ability to participate in palladium-catalyzed reactions also indicates its potential to modulate enzyme activity and influence gene expression . These molecular interactions are crucial for understanding the compound’s biochemical properties and its effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound’s stability and degradation can impact its overall efficacy and safety in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and enzyme activity. At higher doses, it may cause toxic or adverse effects, including changes in cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s participation in nucleophilic displacement reactions and palladium-catalyzed reactions suggests that it may influence metabolic flux and metabolite levels within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . The compound’s ability to undergo nucleophilic displacement reactions also suggests that it may be actively transported within the cell, impacting its distribution and efficacy in biochemical research .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function within the cell, modulating its interactions with biomolecules and its overall biochemical properties . Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

properties

IUPAC Name

5-bromo-4-(4-ethylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXNSADRHQQYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650035
Record name 5-Bromo-4-(4-ethylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951884-40-5
Record name 5-Bromo-4-(4-ethylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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